molecular formula C16H11FN4O4S B2925130 1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946353-93-1

1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2925130
CAS No.: 946353-93-1
M. Wt: 374.35
InChI Key: BXUFCCWEUWLFAT-UHFFFAOYSA-N
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Description

This compound features a dihydropyridine core substituted at position 1 with a 3-fluorobenzyl group and at position 3 with a carboxamide linkage to a 5-nitro-1,3-thiazol-2-yl moiety.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4O4S/c17-11-4-1-3-10(7-11)9-20-6-2-5-12(15(20)23)14(22)19-16-18-8-13(26-16)21(24)25/h1-8H,9H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUFCCWEUWLFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:

    Formation of the 3-fluorophenylmethyl intermediate: This step involves the reaction of 3-fluorobenzyl chloride with a suitable nucleophile to form the 3-fluorophenylmethyl intermediate.

    Synthesis of the nitrothiazole moiety: The nitrothiazole ring is synthesized by reacting 2-aminothiazole with a nitrating agent such as nitric acid.

    Coupling of intermediates: The 3-fluorophenylmethyl intermediate is then coupled with the nitrothiazole moiety under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Biology: It may be used in biological assays to study enzyme interactions or cellular pathways.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(2-Chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Key Differences :
    • Phenyl Substituent : 2-Chlorophenyl vs. 3-fluorophenyl. Chlorine’s larger atomic radius and lower electronegativity may reduce metabolic stability compared to fluorine .
    • Heterocyclic Ring : 5-Methyl-1,2-oxazole vs. 5-nitro-1,3-thiazole. The oxazole ring lacks sulfur, reducing polarizability, while the methyl group offers steric bulk without the electron-withdrawing effects of nitro .
  • Implications : Likely lower reactivity and altered binding affinity due to reduced electronegativity and steric effects.

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

  • Key Differences: Core Structure: Pyrrolidine vs. dihydropyridine. Substituents: 5-Isopropyl-1,3,4-thiadiazole introduces steric hindrance, while 4-fluorophenyl provides metabolic stability similar to the target compound’s 3-fluorophenyl group .
  • Implications : Reduced aromatic interactions but enhanced steric shielding, possibly improving selectivity.

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

  • Key Differences :
    • Aromatic System : Benzodioxin vs. fluorophenyl. The benzodioxin group increases oxygen content, enhancing solubility but reducing lipophilicity.
    • Heterocyclic Substituent : 5-Methyl-thiazole vs. 5-nitro-thiazole. Methyl lacks nitro’s electron-withdrawing effects, altering electronic distribution .

Data Table: Comparative Analysis

Compound Name Core Structure Phenyl/Similar Group Heterocyclic Substituent Key Functional Groups Potential Impact on Properties
Target Compound Dihydropyridine 3-Fluorophenylmethyl 5-Nitro-1,3-thiazol-2-yl Nitro, Fluorine High electronegativity, strong binding affinity
1-[(2-Chlorophenyl)methyl]-... () Dihydropyridine 2-Chlorophenylmethyl 5-Methyl-1,2-oxazol-3-yl Chlorine, Methyl Reduced metabolic stability, steric bulk
1-(4-Fluorophenyl)-... () Pyrrolidine 4-Fluorophenyl 5-Isopropyl-1,3,4-thiadiazol-2-yl Fluorine, Isopropyl Steric hindrance, reduced aromaticity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-... () Pyrrolidine Benzodioxin 5-Methyl-1,3-thiazol-2-yl Methyl, Oxygen-rich Enhanced solubility, weaker binding

Research Findings and Implications

  • Electron-Withdrawing Effects : The nitro group in the target compound’s thiazole ring enhances electrophilicity, favoring interactions with nucleophilic residues in enzymes (e.g., cysteine or serine proteases) .
  • Fluorine vs. Chlorine : Fluorine’s electronegativity improves metabolic stability and bioavailability compared to chlorine, as seen in the higher stability of the target compound vs. the 2-chloro analogue .
  • Heterocyclic Diversity : Thiazole (sulfur-containing) vs. oxazole (oxygen-containing) rings influence solubility and hydrogen-bonding capacity, with thiazole’s polarizability favoring membrane penetration .

Biological Activity

The compound 1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a derivative of dihydropyridine and thiazole, which has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis of the Compound

The synthesis of this compound typically involves multicomponent reactions (MCRs), which have been shown to be effective in generating biologically active molecules. For instance, a study highlighted the synthesis of various thiazole derivatives through MCRs, demonstrating their potential as antimicrobial agents . The specific synthetic pathway for our compound may include the reaction of 5-nitro-1,3-thiazole with appropriate dihydropyridine precursors under controlled conditions.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For example, compounds containing thiazole rings have been reported to show promising antibacterial effects against various pathogens. In vitro studies have demonstrated that derivatives similar to our compound can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range .

The biological activity of thiazole-based compounds often involves the inhibition of key enzymes or pathways in microbial cells. The 5-nitro group in the thiazole moiety is particularly noted for its role in enhancing antimicrobial efficacy by disrupting cellular processes. Additionally, compounds like those derived from dihydropyridines have been shown to modulate calcium channels, which can influence microbial viability and resistance .

Case Studies

  • Antibacterial Activity : A study on similar thiazole derivatives reported MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, showcasing their potential as effective antibacterial agents .
  • Antifungal Activity : Another investigation into thiazole-containing compounds indicated antifungal properties against Candida albicans, suggesting a broad spectrum of activity across different microbial classes .
  • Cytotoxicity : Preliminary studies have also assessed the cytotoxic effects of these compounds on cancer cell lines, indicating that they may inhibit pathways critical for tumor growth and survival .

Data Table: Biological Activity Overview

Activity Type Pathogen/Cell Line MIC/MBC (μg/mL) Mechanism
AntibacterialStaphylococcus aureus0.22 - 0.25Inhibition of cell wall synthesis
AntibacterialStaphylococcus epidermidis0.22 - 0.25Disruption of membrane integrity
AntifungalCandida albicansNot specifiedInhibition of ergosterol biosynthesis
CytotoxicCancer cell linesNot specifiedModulation of apoptosis pathways

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